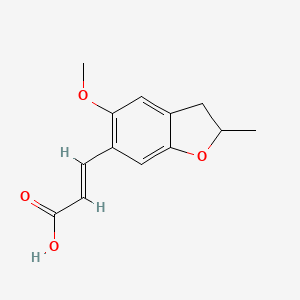

(2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-8-5-10-7-11(16-2)9(3-4-13(14)15)6-12(10)17-8/h3-4,6-8H,5H2,1-2H3,(H,14,15)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKOSLCCKOCYJP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2O1)C=CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=CC(=C(C=C2O1)/C=C/C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate. The methyl group can be introduced through alkylation reactions.

Attachment of the Propenoic Acid Moiety: The propenoic acid moiety can be introduced through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., sodium methoxide, sodium ethoxide), and electrophiles (e.g., alkyl halides).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, (2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid serves as a building block for synthesizing more complex organic compounds. Researchers utilize it to study reaction mechanisms and kinetics due to its ability to undergo various chemical transformations.

Biology

The compound has garnered attention for its biological activities , which include:

- Antimicrobial Properties: Studies indicate that benzofuran derivatives exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have shown effectiveness against Gram-positive cocci and Gram-negative rods.

| Compound | Activity | Organism Tested |

|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Antimicrobial | Staphylococcus aureus |

| 5-bromo-3-hydroxy-1-benzofuran-2-yl | Antifungal | Candida albicans |

- Cytotoxicity: The compound has demonstrated selective cytotoxicity against several cancer cell lines. The MTT assay results indicate its potential as a candidate for cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung adenocarcinoma) | <10 |

| A375 (melanoma) | 5.7 |

| K562 (erythroleukemia) | 25.1 |

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its potential as a lead compound in drug discovery is being investigated, particularly for its anti-inflammatory and antioxidant properties.

Industry

In industrial applications, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. The compound's versatility allows for innovations in material science.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activity of benzofuran derivatives similar to this compound. These studies have highlighted the compounds' ability to inhibit tumor growth and reduce inflammatory responses in preclinical models.

Mechanism of Action

The mechanism of action of (2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Observations :

Lipophilicity : The methyl and methoxy substituents likely improve membrane permeability relative to cinnamic acid, which lacks these groups.

Steric Effects : Compared to 5-methoxy-2-methylbenzofuran-3-carboxylic acid, the dihydrobenzofuran core in the target compound reduces ring planarity, possibly affecting binding to flat enzymatic pockets.

Methodological Considerations

The structural determination of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation .

Biological Activity

(2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, with the CAS number 795287-64-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 234.25 g/mol. The structure features a benzofuran moiety, which is often associated with various biological activities.

1. Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In studies involving related structures, various derivatives were tested against Gram-positive cocci, Gram-negative rods, and yeasts. For example:

| Compound | Activity | Organism Tested |

|---|---|---|

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Antimicrobial | Staphylococcus aureus |

| 5-bromo-3-hydroxy-1-benzofuran-2-yl | Antifungal | Candida albicans |

The results showed that certain derivatives demonstrated inhibition against a range of microbial pathogens, suggesting that this compound may possess similar properties .

2. Cytotoxic Activity

Cytotoxicity assays have been conducted to assess the potential of this compound against various cancer cell lines. The compound's effectiveness was measured using the MTT assay, which determines cell viability based on metabolic activity. Notable findings include:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung adenocarcinoma) | <10 | |

| A375 (melanoma) | 5.7 | |

| K562 (erythroleukemia) | 25.1 |

These results indicate that the compound has selective cytotoxicity towards specific cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

A study highlighted the synthesis and biological evaluation of several benzofuran derivatives, including those structurally similar to this compound. These compounds were tested for their ability to inhibit tumor growth and reduce inflammatory responses in animal models. The results suggested that modifications to the benzofuran structure could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid, and how can its purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor molecules using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O), as demonstrated in analogous benzofuran derivatives . Key steps include:

Preparation of hydroxy acid intermediates (e.g., 3-hydroxy acids).

Cyclization under controlled acidic conditions to form the dihydrobenzofuran core.

Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the trans (E)-isomer.

- Purity optimization: Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor impurities. Recrystallization from benzene or chloroform yields single crystals for structural validation .

Q. How can the pharmacological activity of this compound be assessed in vitro?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria and fungi. Benzofuran derivatives often show activity via membrane disruption .

- Anti-inflammatory screening : Measure inhibition of COX-1/COX-2 enzymes using fluorometric kits (e.g., Cayman Chemical).

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs .

Q. What analytical techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the dihydrobenzofuran scaffold and prop-2-enoic acid geometry. Key signals: methoxy (~δ 3.7 ppm), dihydrofuran protons (δ 4.1–4.5 ppm), and α,β-unsaturated carboxylic acid (δ 6.2–7.5 ppm for vinyl protons) .

- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen-bonded dimers) to validate stereochemistry and packing .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves. Avoid skin contact due to potential irritancy .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the α,β-unsaturated carboxylic acid moiety?

- Methodological Answer :

- DFT calculations : Use Gaussian 09 at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and predict nucleophilic attack sites (e.g., Michael addition at the β-carbon) .

- Molecular docking : Screen against target proteins (e.g., COX-2) using AutoDock Vina to identify binding affinities and interaction motifs .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC-MS to identify labile groups (e.g., ester hydrolysis in acidic media) .

- pH-solubility profiling : Use shake-flask method with buffered solutions (pH 1–10) to correlate stability with ionization states .

Q. How can structural analogs be designed to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR studies : Modify substituents on the benzofuran ring (e.g., halogenation at C5 for increased lipophilicity) or the prop-2-enoic acid chain (e.g., esterification to improve bioavailability) .

- ADMET prediction : Use SwissADME and ProTox-II to prioritize analogs with favorable pharmacokinetics and low hepatotoxicity .

Q. What crystallographic techniques elucidate intermolecular interactions in solid-state formulations?

- Methodological Answer :

- Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., O–H⋯O dimers) to guide co-crystal design for enhanced solubility .

- PXRD : Compare experimental and simulated patterns to detect polymorphic transitions during storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.